3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyrazolo[3,4-b]pyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine typically involves the halogenation of pyrazolo[3,4-b]pyridine derivatives. One common method includes the bromination and chlorination of the pyrazolo[3,4-b]pyridine core using reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors, particularly tropomyosin receptor kinase (TRK) inhibitors, which are used in cancer treatment.
Biological Studies: The compound is used to study the effects of halogenated heterocycles on biological systems, including their interactions with enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition is particularly significant in the context of cancer, where overactive kinases drive tumor growth and progression .
Comparison with Similar Compounds
- 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine
- 5-Chloro-1H-pyrazolo[4,3-b]pyridine
Comparison: 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
3-bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVUEHXTDWJMIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743264 |
Source
|
Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-96-0 |
Source
|
Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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